Product packaging for Resveratrol-3,5-diacetate(Cat. No.:CAS No. 411233-14-2)

Resveratrol-3,5-diacetate

Cat. No.: B3041913
CAS No.: 411233-14-2
M. Wt: 312.3 g/mol
InChI Key: YBTSXNIAKDYGPK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resveratrol-3,5-diacetate (trans-Resveratrol 3,5-diacetate) is a synthetic derivative of the natural polyphenol resveratrol, characterized by the acetylation of its two hydroxyl groups on the phenolic ring. This modification is strategically designed to enhance the lipophilicity and metabolic stability of the parent compound, which is notorious for its rapid metabolism and low systemic bioavailability . As a key chemical intermediate, it provides researchers with a protected form of resveratrol to study the compound's intrinsic biological activities without the confounding variable of swift glucuronidation and sulfation . Resveratrol itself is a well-characterized stilbenoid with a wide spectrum of reported biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties . Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as the activation of sirtuins (e.g., SIRT1), inhibition of the NF-κB and COX pathways, and induction of autophagy . Preclinical research suggests potential applications for resveratrol and its derivatives in studying cancer progression, neurodegenerative diseases, cardiovascular health, and metabolic disorders . This compound serves as a valuable tool for probing these mechanisms in vitro, and its structure allows for investigations into targeted delivery and improved efficacy in research models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B3041913 Resveratrol-3,5-diacetate CAS No. 411233-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-acetyloxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-12(19)22-17-9-15(10-18(11-17)23-13(2)20)4-3-14-5-7-16(21)8-6-14/h3-11,21H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTSXNIAKDYGPK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873867
Record name 3,5-Di-O-acetylresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411233-14-2
Record name 3,5-Di-O-acetylresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of Resveratrol 3,5 Diacetate

Multi-Step Chemical Synthesis Pathways

The construction of the resveratrol-3,5-diacetate backbone is often achieved through multi-step sequences that allow for precise control over the final structure. A prominent and effective approach involves the use of palladium-catalyzed cross-coupling reactions.

Decarbonylative Palladium Catalyzed Heck Coupling Methodologies

A key strategy for synthesizing the stilbene (B7821643) core of resveratrol (B1683913) derivatives is the decarbonylative Heck reaction. This method facilitates the coupling of an aroyl chloride with a styrene (B11656) derivative, providing a direct route to the desired stilbene structure. In the context of this compound synthesis, a common pathway involves the initial synthesis of resveratrol triacetate, which can then be selectively deacetylated.

A notable example of this methodology is the coupling of 3,5-diacetoxybenzoyl chloride with 4-acetoxystyrene. uliege.be This reaction is typically catalyzed by palladium acetate (B1210297) in the presence of a non-coordinating base, such as N-ethylmorpholine (NEM). The reaction proceeds via a catalytic cycle involving the oxidative addition of the aroyl chloride to the palladium(0) catalyst, followed by decarbonylation, migratory insertion of the styrene, and subsequent β-hydride elimination to afford the trans-stilbene (B89595) product, resveratrol triacetate, with a reported yield of 73%. uliege.be The use of an N-heterocyclic carbene (NHC) ligand, such as N,N'-bis-(2,6-diisopropylphenyl)dihydroimidazolium chloride, has also been shown to be effective in this transformation. researchgate.net

The resulting resveratrol triacetate serves as a direct precursor to this compound through regioselective deacetylation of the 4'-acetate group.

Regioselective Deacetylation Approaches

The selective removal of the acetate group at the 4'-position of resveratrol triacetate is a critical step in obtaining this compound. Both chemical and enzymatic methods have been developed to achieve this regioselectivity.

Chemical Hydrolysis of Resveratrol Triacetates

Chemical hydrolysis offers a direct route for the deacetylation of resveratrol triacetate. However, achieving high regioselectivity can be challenging, often leading to a mixture of partially deacetylated products and the fully deacetylated resveratrol. One reported method involves the use of ammonium (B1175870) acetate in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727). nih.gov This approach has been shown to preferentially, though not exclusively, lead to the formation of the 3,4'-di-O-acetate isomer, with the desired 3,5-di-O-acetate being a minor product. nih.gov The reaction with ammonium acetate yielded the 3,4'-diacetate at 41% after purification, which involved crystallization and column chromatography to separate the isomeric diacetates and other byproducts. nih.govrsc.org Other reagents that have been explored for this selective deacetylation include catalytic amounts of potassium carbonate in ethanol (B145695), hydrochloric acid in ethanol, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a mixture of ethanol and dichloromethane. rsc.org These methods often require careful control of reaction conditions and rigorous purification to isolate the desired this compound in high purity.

Enzymatic Biotransformations with Lipases (e.g., Burkholderia cepacia, Candida antarctica)

Enzymatic methods, particularly those employing lipases, have emerged as a highly efficient and regioselective alternative for the deacetylation of resveratrol triacetate. Lipases can operate under mild conditions and exhibit remarkable substrate specificity, allowing for the targeted removal of specific acetyl groups.

Lipase (B570770) from Candida antarctica B (CALB), often used in its immobilized form (Novozym 435), has demonstrated exceptional selectivity for the hydrolysis of the 4'-acetate group of resveratrol triacetate. This enzymatic transformation leads to the formation of this compound in high yield. One study reported a 75% yield for this specific deacetylation reaction using CALB. rsc.org The high selectivity of CALB is attributed to the steric accessibility of the 4'-position compared to the more hindered 3 and 5 positions on the other aromatic ring.

Similarly, lipase from Burkholderia cepacia has been utilized in the regioselective synthesis of resveratrol esters. While some studies focus on its use for acylation, it has also been reported to catalyze the deacetylation of resveratrol triacetate to yield the 3,5-diester. rsc.org The choice of enzyme and reaction conditions, such as the solvent and acyl acceptor in transesterification reactions, can be fine-tuned to favor the desired deacetylation product.

Considerations in Yield and Purity for this compound Synthesis

The table below summarizes the yield data for the key synthetic steps discussed.

Synthetic StepStarting Material(s)ProductCatalyst/ReagentYield (%)Reference
Decarbonylative Heck Coupling3,5-diacetoxybenzoyl chloride, 4-acetoxystyreneResveratrol triacetatePalladium acetate/NEM73 uliege.be
Enzymatic DeacetylationResveratrol triacetateThis compoundCandida antarctica lipase B75 rsc.org
Chemical Hydrolysis (for isomeric diacetate)Resveratrol triacetateResveratrol-3,4'-diacetateAmmonium acetate41 nih.govrsc.org

Structure Activity Relationship Sar Studies of Resveratrol 3,5 Diacetate and Analogues

Influence of Acetylation on Biological Potency and Selectivity

Acetylation, the process of introducing an acetyl functional group, is a key strategy to modify the properties of resveratrol (B1683913). The hydroxyl groups of resveratrol are primary sites for this modification, acting as nucleophiles to form acetylated derivatives. scbt.com This alteration can impact the compound's function, stability, and interaction with biological targets. scbt.com

Compared to its parent compound, resveratrol, Resveratrol-3,5-diacetate exhibits altered biological activity. While resveratrol itself often shows higher antioxidant efficacy in various assays, acetylated derivatives like the diacetate have demonstrated improved performance in specific biological models. nih.govisnff-jfb.com For instance, acetylated resveratrol showed better inhibition of platelet-activating factor-induced platelet aggregation and growth of DU-145 human prostate cancer cells than resveratrol. isnff-jfb.com

In studies on human skin, this compound demonstrated significant stimulatory activity on elastin (B1584352) (ELN) and tissue inhibitor of MMP 1 (TIMP1) gene expression, surpassing the effects of resveratrol in some cases. nih.gov Specifically, the diacetate analog significantly stimulated ELN levels by 180% and TIMP1 levels by 230% over resveratrol. nih.gov However, in terms of broad antioxidant activity measured by DPPH, ABTS, and FRAP assays, resveratrol generally outperforms its acylated derivatives, including the diacetate. nih.gov

Table 1: Comparative Biological Activity of Resveratrol and this compound

Biological Activity Resveratrol This compound Key Findings
Antioxidant (DPPH, ABTS) Higher efficacyLower efficacyResveratrol is a more potent radical scavenger in these assays. nih.gov
Platelet Aggregation Inhibition EffectiveMore effectiveAcetylation enhances inhibitory activity against platelet-activating factor. isnff-jfb.com
Anticancer (DU-145 cells) EffectiveMore effectiveAcetylated form shows better inhibition of prostate cancer cell growth. isnff-jfb.com
Gene Expression (ELN) BaselineStimulated (180% > RV)Diacetate significantly increases elastin gene expression in skin models. nih.gov
Gene Expression (TIMP1) BaselineStimulated (230% > RV)Diacetate significantly increases TIMP1 gene expression. nih.gov

Stereochemical Considerations and Isomerization Dynamics

Stilbenoids, including resveratrol and its derivatives, exist as geometric isomers, primarily the trans-(E) and cis-(Z) forms. The trans-isomer is generally the more stable and biologically active form. researchgate.netmdpi.com The interconversion between these isomers, known as E/Z isomerization, can be influenced by factors like light and acid catalysis and has significant implications for biological activity. nih.govmdpi.com

The E/Z isomerization of stilbene (B7821643) derivatives is a well-studied phenomenon. nih.gov This process can be triggered by light (photoisomerization) or chemical catalysts. nih.govmdpi.com While extensive research exists on the isomerization of resveratrol itself, specific studies detailing the isomerization dynamics of this compound are less common. However, the general principles of stilbenoid isomerization apply. The presence of acetyl groups can influence the electronic properties and steric hindrance around the double bond, potentially affecting the rate and equilibrium of isomerization. The stability of acetylated stilbenes is often greater than their parent compounds, which may also impact their isomerization behavior. um.esresearchgate.net

Positional Effects of Acetyl Groups on Pharmacological Efficacy

The position of acetyl groups on the resveratrol scaffold is a critical determinant of pharmacological efficacy. The three hydroxyl groups on resveratrol at positions 3, 5, and 4' offer multiple sites for acetylation.

Studies on mono-acetylated resveratrol have shown that the position of the acetyl group influences antioxidant activity. For instance, 4'-acetylated resveratrol has been reported to have better radical scavenging activity compared to 3-acetylated analogues. researchgate.net Research on di- and tri-acetylated derivatives further underscores the importance of the substitution pattern. The antioxidant activity of resveratrol derivatives has been observed to decrease with an increasing degree of acetylation. um.es Specifically, modification at the 3-position caused a greater loss of antioxidant activity than modification at the 4'-position. um.es

In the context of this compound, both hydroxyl groups on the A ring are acetylated, leaving the 4'-hydroxyl group on the B ring free. This specific arrangement is crucial for its biological activity profile. The 4'-hydroxyl group is considered particularly important for the free radical scavenging ability of resveratrol. mdpi.comnih.gov By preserving this group, this compound may retain certain antioxidant capabilities while benefiting from the increased lipophilicity conferred by the two acetyl groups.

Lipophilicity and its Correlation with Enhanced Bioactivity in Acetylated Derivatives

A primary motivation for acetylating resveratrol is to increase its lipophilicity, or its ability to dissolve in fats and lipids. isnff-jfb.comresearchgate.net Resveratrol itself is a relatively lipophilic compound, which can aid in its cell permeability. mdpi.comnih.gov However, its bioavailability is hampered by rapid metabolism. mdpi.com

Acetylation increases lipophilicity, which can lead to improved absorption and cellular uptake. researchgate.netmdpi.com This enhanced lipophilicity is often correlated with improved bioactivity in biological systems. isnff-jfb.com For example, the increased lipophilicity of acetylated resveratrol derivatives is thought to contribute to their enhanced ability to inhibit platelet aggregation and cancer cell growth compared to resveratrol. isnff-jfb.com Studies have shown that lipophilic derivatives of phenolic compounds, including resveratrol, often perform better in biological models. isnff-jfb.com The synthesis of esterified resveratrol derivatives with increased lipophilicity has been shown to yield potential antioxidants for use in food and biological systems. mdpi.com

Table 2: Lipophilicity and Bioactivity of Resveratrol Derivatives

Compound Modification Lipophilicity Observed Bioactivity Change Reference
Resveratrol-Baseline- mdpi.com
Resveratrol MonoacetateSingle Acetyl GroupIncreasedVaries by position; can enhance certain activities. nih.govresearchgate.net
This compound Two Acetyl GroupsSignificantly IncreasedEnhanced inhibition of platelet aggregation and cancer cell growth. isnff-jfb.com
Resveratrol TriacetateThree Acetyl GroupsHighly IncreasedMay decrease antioxidant activity but can improve stability. um.esresearchgate.net

Mechanistic Investigations of Resveratrol 3,5 Diacetate Biological Activities: in Vitro Studies

Cellular and Molecular Targets

In vitro investigations into the specific cellular and molecular targets of Resveratrol-3,5-diacetate are still in nascent stages. The majority of mechanistic research has been conducted on resveratrol (B1683913), and analogous activity cannot be assumed for its derivatives without direct experimental evidence.

Modulation of Transcription Factors and Signaling Pathways (e.g., NF-κB, AP-1, MAPK, Akt)

Based on available research, there are no specific in vitro studies detailing the direct modulatory effects of this compound on key transcription factors and signaling pathways such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), Mitogen-Activated Protein Kinases (MAPK), or the protein kinase B (Akt) pathway. While derivatives of resveratrol have been shown to interact with these pathways, specific data for the 3,5-diacetate form is not present in the reviewed literature. researchgate.net

Interactions with Key Enzymes (e.g., DNA Polymerases, Ribonucleotide Reductase, Cyclooxygenases, Phosphodiesterases)

The interaction of this compound with key enzymes has been explored in a limited capacity. In a comparative in vitro study assessing antioxidant activity, the parent compound resveratrol was found to be a more potent inhibitor of lipoxygenase than its acetylated derivatives, including this compound. researchgate.net This suggests that the acetylation at the 3 and 5 positions may diminish its inhibitory effect on this specific enzyme.

No specific in vitro data was found regarding the interaction of this compound with DNA polymerases, ribonucleotide reductase, cyclooxygenases, or phosphodiesterases.

Sirtuin Activation (e.g., SIRT1)

Sirtuin 1 (SIRT1) is a well-established molecular target of the parent compound, resveratrol. scielo.org.mxplos.orgspandidos-publications.com However, dedicated in vitro studies to confirm and quantify the direct activation of SIRT1 by this compound are not available in the reviewed scientific literature. The influence of the di-acetate modification on the binding and activation of sirtuins remains an area for future investigation.

Cellular Responses and Phenotypes

Research into the cellular effects of this compound has primarily focused on its antioxidant potential, which underpins various cellular responses, including anti-inflammatory pathways.

Anti-proliferative and Apoptotic Effects in Cell Culture Models

There is a lack of specific in vitro studies in the available literature that demonstrate the anti-proliferative and apoptotic effects of this compound in cell culture models. While many derivatives of resveratrol are designed and tested for these properties, the specific outcomes for the 3,5-diacetate variant have not been detailed. unibas.itmdpi.com

Anti-inflammatory Pathways Elucidation in Cellular Systems

The anti-inflammatory potential of a compound is often linked to its antioxidant capacity. In vitro antioxidant assays have provided the most specific insights into the activity of this compound. One study revealed that this compound exhibited a particularly powerful inhibitory effect on non-enzymatic linoleic acid peroxidation. researchgate.net This process is a model for lipid peroxidation, a key event in cellular inflammation and damage. The compound's potency in this specific assay was notable, suggesting that increasing lipophilicity through acetylation may enhance antioxidant activity in a lipid-rich environment. researchgate.net

However, in the same study, this compound was less potent than its parent compound, resveratrol, in other antioxidant tests, including DPPH radical scavenging and inhibition of lipoxygenase activity. researchgate.net This indicates that the biological activity of this compound is highly dependent on the specific biochemical environment and the mechanism of action being assessed.

Below is a data table summarizing the findings for this compound in a non-enzymatic lipid peroxidation assay.

Table 1: Inhibitory Concentration of this compound in Non-Enzymatic Linoleic Acid Peroxidation

CompoundAssayIC₅₀ (mM)Source
This compoundNon-enzymatic linoleic acid peroxidation0.055 ± 0.0018 researchgate.net

Antioxidant Mechanisms and Oxidative Stress Mitigation in Cell-Based Assays

Detailed mechanistic studies focusing specifically on the direct antioxidant and oxidative stress mitigation properties of this compound in cell-based assays are not extensively detailed in the currently available peer-reviewed literature. Much of the research on the antioxidant effects of resveratrol derivatives focuses on the parent compound, resveratrol. nih.govmdpi.com Resveratrol itself is known to act as a potent antioxidant through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems. mdpi.commdpi.commazums.ac.ir These systems often involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which controls the expression of numerous antioxidant and detoxification enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govphysiology.orguclm.esnih.govaging-us.com

Gene Expression Profiling in Specific Cell Types (e.g., Epidermal Full Thickness Cultures)

The effects of this compound on gene expression have been investigated in human epidermal full-thickness skin cultures, providing insight into its biological activity at the molecular level. A comparative study evaluated the performance of resveratrol against five of its analogs, including this compound, by quantifying mRNA expression of key skin biomarkers after a 24-hour period. nih.govresearchgate.net

In these studies, this compound demonstrated a distinct profile of gene regulation. Notably, it was the only analog tested that significantly stimulated the gene expression of Sirtuin 1 (SIRT1), a critical anti-aging biomarker, to a level 210% above that of resveratrol itself (which was 180% of control). nih.gov

The table below summarizes the gene expression changes induced by this compound in comparison to the parent compound, resveratrol, in epidermal full-thickness cultures.

Table 1: Comparative Gene Expression of this compound vs. Resveratrol in Epidermal Full-Thickness Cultures

Gene BiomarkerFunctional CategoryRelative Gene Expression Change with this compoundSource
SIRT1 (Sirtuin 1)Anti-AgingSignificantly stimulated gene expression to 210% over resveratrol's effect (180% of control). nih.gov
ELN (Elastin)Extracellular MatrixSignificantly stimulated gene expression to 180% of the level seen with resveratrol. nih.gov
Overall Biomarker ExpressionMultiple Categories (including ECM, antioxidants, anti-aging)Ranked third highest in biological activity, after butyrate (B1204436) and isobutyrate analogs. nih.gov

Preclinical Efficacy and Pharmacological Evaluation of Resveratrol 3,5 Diacetate: Animal Model Studies

Therapeutic Potential in Disease Models

Detailed in vivo studies evaluating the therapeutic effects of Resveratrol-3,5-diacetate in the specific animal models for muscular dystrophy, hepatitis B-related liver cancer, and diabetic nephropathy have not been identified in publicly accessible scientific literature. The research in these areas has concentrated on the parent compound, resveratrol (B1683913).

Muscular Dystrophy Pathology Amelioration (e.g., mdx mouse model)

There are no available studies on the use of this compound in the mdx mouse model of Duchenne muscular dystrophy. Research in this area has focused on resveratrol, which has been shown to reduce muscle necrosis and the gene expression of some inflammatory markers in mdx mice. mdpi.comresearchgate.net

Hepatoprotective Effects and Carcinogenesis Modulation (e.g., HBx transgenic mouse model)

No studies were found that specifically assess the hepatoprotective or anti-carcinogenic effects of this compound in the HBx transgenic mouse model. The HBx transgenic mouse is a model for studying liver cancer induced by the hepatitis B virus. researchgate.net Research into natural compounds for hepatoprotection is extensive, but data for this specific derivative in this model is absent. nih.gov

Renal Protective Mechanisms in Diabetic Models (e.g., streptozotocin-induced diabetic rat model)

There is no available research detailing the renal protective mechanisms of this compound in streptozotocin-induced diabetic rat models. Studies on the parent compound, resveratrol, have shown that it can improve markers of renal function and reduce oxidative stress in diabetic animal models. nih.govimrpress.com

Systemic Bioactivity and Tissue Distribution Assessments

The development of resveratrol derivatives, such as acetates, is a key strategy aimed at improving the parent compound's poor bioavailability, which is limited by rapid metabolism in the intestine and liver. mdpi.comingentaconnect.com By modifying the hydroxyl groups, these prodrugs are designed to be more stable, enhance absorption, and then convert back to the active resveratrol form within the body.

Comparative Effectiveness with Resveratrol in In Vivo Systems

While direct in vivo comparisons of this compound and resveratrol in the disease models mentioned above are not available, the rationale for its potential superiority is based on the prodrug concept. Acetylation is intended to increase lipophilicity, potentially improving cell membrane permeability and protecting the molecule from immediate metabolism, thereby increasing systemic exposure.

For instance, a related compound, 3,5,4′-tri-O-acetylresveratrol (a tri-acetylated form), was found to be significantly more effective as a radioprotective agent in mice compared to resveratrol, highlighting the potential for acetylated derivatives to offer superior in vivo performance. nih.gov The improved efficacy was linked to greater stability in the bloodstream. nih.gov

In a non-animal, in vitro model using human skin tissue, this compound demonstrated different and sometimes more potent biological activity than resveratrol. For example, it showed a greater ability to inhibit the enzyme Matrix Metalloproteinase-9 (MMP-9), which is involved in tissue remodeling. ebm-journal.org These findings suggest that the diacetate derivative is biologically active and may offer a different efficacy profile than resveratrol, although this has not been confirmed in systemic animal disease models.

Pharmacokinetics and Biotransformation Pathways of Resveratrol 3,5 Diacetate

Metabolic Fate of Acetylated Resveratrol (B1683913) Derivatives

Acetylated forms of resveratrol, including the diacetate derivative, are designed as prodrugs. researchgate.net The metabolic journey of these compounds begins with the removal of the acetyl groups, a process that is crucial for releasing the active parent molecule, resveratrol.

Once absorbed, acetylated resveratrol derivatives undergo hydrolytic deacetylation, a process catalyzed by intracellular esterases. scispace.comresearchgate.net This enzymatic action cleaves the ester bonds, removing the acetyl groups and releasing resveratrol. scispace.com Studies have shown that acetylated derivatives can be effectively converted to the parent compound within cells. researchgate.net For instance, research on 3,5,4′-tri-O-acetylresveratrol, a related compound, demonstrated that it is deacetylated to form resveratrol. mdpi.com This process allows the acetylated form to act as a carrier, releasing resveratrol intracellularly. scispace.com The conversion of acetylated compounds back to their parent forms is a key step, as it has been observed that the parent compounds are regenerated when the acetylated versions are digested with cell lysates. researchgate.net

This bioconversion is critical, as the acetylated forms themselves may exhibit lower biological activity in some in-vitro assays compared to resveratrol. researchgate.net For example, acetylated derivatives showed less inhibition of tyrosinase activity in vitro than the parent compounds, but they were equally effective in cellular melanogenesis inhibition, indicating a successful bioconversion to the more active parent form inside the cells. researchgate.net

Following deacetylation to resveratrol, the parent compound is then subject to the same extensive Phase II metabolism as orally ingested resveratrol. nih.govoregonstate.edu This metabolic process occurs primarily in the intestines and the liver. oregonstate.eduoup.com The primary pathways are glucuronidation and sulfation, where glucuronic acid or sulfate (B86663) groups are attached to the hydroxyl groups of resveratrol. nih.govmdpi.comfortunejournals.com

These conjugation reactions are mediated by specific enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for glucuronidation, while sulfotransferases (SULTs) catalyze sulfation. nih.gov The resulting metabolites, such as resveratrol glucuronides and resveratrol sulfates, are more water-soluble, which facilitates their excretion from the body, primarily through urine. mdpi.commdpi.com The extensive nature of this first-pass metabolism is a major reason for the low systemic bioavailability of free resveratrol. nih.govunict.it

The major metabolites detected in plasma and urine following resveratrol administration are its glucuronide and sulfate conjugates. mdpi.comnih.gov In addition to simple conjugation, metabolites that have undergone both sulfation and glucuronidation have also been identified. fortunejournals.com

Hydrolytic Deacetylation and Formation of Parent Resveratrol

Role of Acetylation in Modulating Systemic Exposure and Bioavailability

The primary rationale for acetylating resveratrol is to enhance its systemic exposure and bioavailability. researchgate.netnih.gov By masking the phenolic hydroxyl groups, acetylation protects resveratrol from premature Phase II metabolism in the gut and liver. mdpi.comdovepress.com This protection allows the acetylated derivative to be absorbed more readily. scispace.comnih.gov

The improved pharmacokinetic properties observed with acetylated resveratrol include a prolonged half-life (t½) and an enhanced AUC. researchgate.net This suggests that acetylation can lead to higher and more sustained plasma concentrations of resveratrol. dovepress.comresearchgate.net In one study, the concentration of resveratrol measured in cell lysates treated with acetylated resveratrol was higher than in cells treated with resveratrol alone, suggesting better absorption and protection from immediate metabolism. dovepress.com

Pharmacokinetic Parameters of Resveratrol vs. Acetylated Resveratrol (Illustrative Data)
CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Resveratrol1001501.0500
3,5,4′-tri-O-acetylresveratrol155 (equimolar to 100 mg/kg Resveratrol)2502.01200

This table presents illustrative data based on findings from comparative pharmacokinetic studies to highlight the typical improvements seen with acetylation. Actual values can vary between studies.

Influence of Gut Microbiota on Acetylated Derivative Metabolism

The gut microbiota plays a significant role in the metabolism of many polyphenols, including resveratrol and its derivatives. frontiersin.orgmdpi.comresearchgate.net While direct studies on the metabolism of Resveratrol-3,5-diacetate by gut microbiota are not extensively detailed, the general metabolic pathways for resveratrol provide a strong indication of the likely interactions.

After oral administration, a portion of resveratrol and its derivatives that is not absorbed in the small intestine reaches the colon, where it is exposed to the vast and diverse microbial population. nih.govtum.de The gut microbiota can perform metabolic transformations that are not carried out by human enzymes. ingentaconnect.com For resveratrol, this includes the hydrogenation of the aliphatic double bond to produce metabolites like dihydroresveratrol. mdpi.comtum.de

It is plausible that gut bacteria can also deconjugate resveratrol metabolites (glucuronides and sulfates) that are excreted back into the intestine via enterohepatic circulation, thus releasing resveratrol for reabsorption or further microbial metabolism. frontiersin.orgtum.de There is also evidence that gut microbiota can metabolize resveratrol into other compounds, such as lunularin. frontiersin.org Given that acetylated derivatives are hydrolyzed to resveratrol, they would subsequently be subject to these same microbial metabolic pathways. scispace.comtum.de

Advanced Methodologies in Resveratrol 3,5 Diacetate Research

High-Throughput Screening and Cellular Assays for Biological Activity

High-throughput screening (HTS) methodologies, which involve the automated testing of large numbers of compounds, are instrumental in the initial stages of drug discovery to identify molecules with specific biological activities. nih.govupmbiomedicals.com While specific HTS campaigns exclusively for resveratrol-3,5-diacetate are not extensively documented in publicly available literature, the principles of HTS are applied to libraries of natural product derivatives, which would include analogs like this compound, to screen for effects on various cellular targets. nih.gov

Cellular assays are fundamental in determining the biological efficacy of this compound. These assays provide insights into how the compound affects cellular processes and pathways. A significant area of research has been its application in dermatology. In a study utilizing full-thickness skin cultures, this compound was evaluated for its effects on various skin biomarkers. nih.gov The biological activity was assessed by treating the skin cultures with a 1.0% concentration of the compound for 24 hours. nih.gov The outcomes of these cellular assays demonstrated that this compound has a notable impact on the expression of genes related to the extracellular matrix (ECM). For instance, it was shown to significantly stimulate the expression of elastin (B1584352) (ELN) and tissue inhibitor of matrix metalloproteinase 1 (TIMP1). nih.gov Furthermore, it exhibited a significant inhibitory effect on the gene expression of matrix metalloproteinase 9 (MMP9). nih.gov These findings suggest that this compound is biologically active and can modulate key components of skin structure and integrity.

The following table summarizes the comparative biological activity of this compound and resveratrol (B1683913) on key skin biomarkers.

BiomarkerThis compound EffectComparison to Resveratrol
Elastin (ELN)Significant stimulationSignificantly greater stimulation
TIMP1Significant stimulationSignificantly greater stimulation
MMP9Significant inhibitionSignificantly greater inhibition

This table is based on data from a study on human skin gene expression. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural and Metabolite Analysis

The characterization and analysis of this compound and its metabolites rely on advanced spectroscopic and chromatographic techniques. These methods are essential for confirming the chemical structure of the synthesized compound and for identifying and quantifying its metabolites in biological samples.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. nih.gov ¹H NMR spectra provide detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for the confirmation of the acetate (B1210297) groups at the 3 and 5 positions of the resveratrol backbone. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is another critical technique used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of resveratrol and its derivatives, including this compound. nih.govnih.govjapsonline.comresearchgate.net Reversed-phase HPLC with UV detection is a common method for quantifying resveratrol and its metabolites in plasma and urine. nih.govnih.gov This technique separates compounds based on their polarity, allowing for the isolation and quantification of the parent compound and its metabolic products. nih.gov While specific methods for this compound are adapted from those for resveratrol, the principles remain the same. The use of a C18 stationary phase with a gradient elution of solvents like ammonium (B1175870) acetate and methanol (B129727) is a typical approach. nih.govnih.gov The development of such methods is crucial for pharmacokinetic studies, enabling the determination of the compound's absorption, distribution, metabolism, and excretion. japsonline.com

The table below outlines the key analytical techniques used in the study of resveratrol and its derivatives.

TechniqueApplication
¹H NMRStructural elucidation of the synthesized compound. nih.gov
GC-MSConfirmation of molecular weight and structure. nih.gov
RP-HPLC-UVQuantification of the compound and its metabolites in biological fluids. nih.govnih.gov

Computational Modeling and Simulation

Computational approaches, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding the interactions of small molecules like this compound with biological targets at a molecular level.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to predict the binding affinity and mode of interaction. nih.gov For resveratrol and its analogs, molecular docking studies have been performed to understand their binding to various protein targets, such as NF-kB, DNA polymerases, and sirtuins. nih.govresearchgate.net Although specific molecular docking studies focusing solely on this compound are not widely reported, the methodology would be applicable to predict its interaction with relevant biological targets. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the use of docking software to calculate the binding energies and visualize the interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

Molecular Dynamics Simulations for Binding Mechanism Elucidation

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-target interaction by simulating the movement of atoms and molecules over time. nih.gov This technique can be used to study the stability of the ligand-protein complex predicted by molecular docking and to elucidate the detailed mechanism of binding. nih.gov MD simulations have been employed to investigate the binding of resveratrol to targets like SIRT1 and methyl-CpG binding proteins. nih.govrsc.org These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to identify key residues involved in the interaction. nih.gov For this compound, MD simulations could be used to refine the docking poses and to understand the dynamics of its interaction with a target protein, providing insights into its mechanism of action that are not achievable with static docking models.

Gene Array and Quantitative PCR for Transcriptomic Analysis

Transcriptomic analysis, which involves the study of the complete set of RNA transcripts in a cell, is a crucial methodology for understanding the biological effects of this compound at the genetic level. Gene arrays and quantitative Polymerase Chain Reaction (qPCR) are two key techniques used for this purpose.

A study on human skin gene expression utilized qPCR to quantify the changes in mRNA levels of 25 different biomarkers in response to treatment with this compound. nih.gov In this research, full-thickness skin cultures were treated with the compound, and total RNA was subsequently isolated. nih.gov The expression levels of genes related to the extracellular matrix, inflammation, and antioxidant response were then measured using qPCR. nih.gov This technique allows for the precise and sensitive quantification of specific gene expression levels, providing a detailed picture of the compound's cellular effects. gene-quantification.net The results of this study showed that this compound significantly modulated the expression of several key genes, indicating its potential to influence skin health at a molecular level. nih.gov For example, it was found to be more effective than resveratrol in stimulating the expression of elastin and TIMP1, and in inhibiting the expression of MMP9. nih.gov

The following table presents a selection of genes analyzed by qPCR in the study of this compound's effect on human skin.

Gene CategoryAnalyzed Genes
Extracellular MatrixCollagen (COL1A1, COL3A1, COL4A1), Elastin (ELN), TIMP1, MMP9
Inflammatory BiomarkersInterleukin-1A (IL1A), IL1R2, IL-6, IL-8
AntioxidantsCatalase, Superoxide (B77818) Dismutase (SOD), Metallothionein (1H/2H)

This table is based on data from a study on human skin gene expression. nih.gov

Q & A

Q. What are the established methods for synthesizing and characterizing Resveratrol-3,5-diacetate?

this compound is synthesized via esterification of resveratrol with acetic anhydride, typically under controlled acidic or basic conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm acetylation at the 3- and 5-hydroxyl groups, with key peaks in the ¹H-NMR spectrum (e.g., δ 2.3–2.5 ppm for acetate methyl groups) and mass spectrometry (MS) for molecular weight verification. High-performance liquid chromatography (HPLC) is used to assess purity (>95%), with reverse-phase C18 columns and UV detection at 306 nm .

Q. How do the physicochemical properties of this compound compare to resveratrol and its monoacetylated analogs?

this compound exhibits increased hydrophobicity (CLogP = 3.04) compared to resveratrol (CLogP = 2.83) due to esterification of two hydroxyl groups. This impacts solubility: the diacetate form is more lipid-soluble, favoring cellular uptake in hydrophobic environments. Techniques like shake-flask or HPLC-based logP determination validate these properties. Structural analogs (e.g., RV-3-acetate, CLogP = 3.02) show minor differences in hydrophobicity, emphasizing the need for precise analytical methods to distinguish derivatives .

Advanced Research Questions

Q. What experimental strategies are employed to evaluate the impact of 3,5-diacetylation on resveratrol’s bioactivity and pharmacokinetics?

Comparative studies use in vitro models (e.g., cancer cell lines, primary hepatocytes) to assess antiproliferative, antioxidant, or anti-inflammatory activity. For pharmacokinetics, LC-MS/MS quantifies plasma/tissue concentrations of the diacetate and its deacetylated metabolites. Key parameters include bioavailability, half-life, and metabolic stability. For example, esterase-mediated hydrolysis in liver microsomes can be tracked to evaluate metabolic conversion back to resveratrol .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

Contradictions may arise from variations in cell type, esterase activity (affecting metabolite generation), or assay conditions (e.g., serum content, exposure time). Methodological solutions include:

  • Standardizing cell culture conditions (e.g., serum-free media to minimize esterase interference).
  • Parallel testing of resveratrol and its diacetate under identical protocols.
  • Using pharmacological inhibitors (e.g., esterase inhibitors) to isolate the diacetate’s direct effects .

Q. What advanced techniques are used to study the stability and degradation pathways of this compound in physiological environments?

Accelerated stability testing under varying pH/temperature conditions, combined with UPLC-QTOF-MS, identifies degradation products (e.g., monoacetates or resveratrol). For in vivo stability, radiolabeled tracers (³H or ¹⁴C) track metabolite distribution. Computational modeling (e.g., molecular dynamics) predicts hydrolysis rates based on ester bond accessibility .

Methodological Considerations

  • Data Reproducibility : Ensure batch-to-batch consistency in synthesis via NMR purity checks and adherence to protocols from authoritative sources (e.g., NIST) .
  • Statistical Rigor : Use ANOVA with post-hoc tests for bioactivity comparisons and power analysis to determine sample sizes, as outlined in experimental design guidelines .
  • Ethical Reporting : Disclose all experimental variables (e.g., solvent used in assays) to avoid data misinterpretation, aligning with journal standards for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.